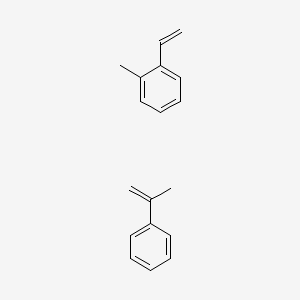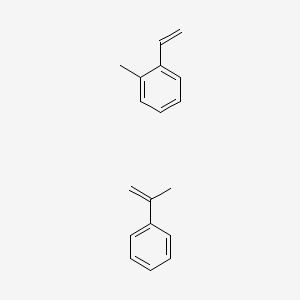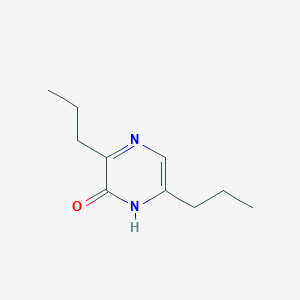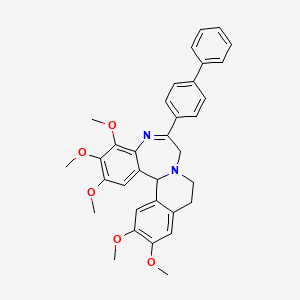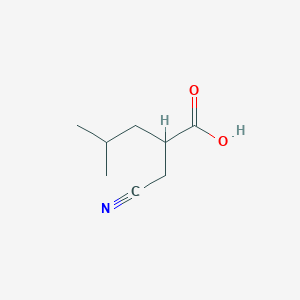
2-(Cyanomethyl)-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethyl)-4-methylpentanoic acid is an organic compound with a unique structure that includes a cyanomethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with cyanide sources under controlled conditions. For example, the reaction of 4-methylpentanoic acid with cyanomethyl chloride in the presence of a base can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and efficiency. These methods are designed to optimize reaction conditions and minimize waste, making the production process more sustainable.
化学反应分析
Types of Reactions
2-(Cyanomethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2-(Cyanomethyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Cyanomethyl)-4-methylpentanoic acid involves its interaction with molecular targets through its functional groups. The cyanomethyl group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
2-Cyanomethyl benzimidazoles: Compounds with similar cyanomethyl groups used in the synthesis of heterocyclic compounds.
Uniqueness
2-(Cyanomethyl)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
2-(cyanomethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-7(3-4-9)8(10)11/h6-7H,3,5H2,1-2H3,(H,10,11) |
InChI 键 |
CMOZQPOLQCRFEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


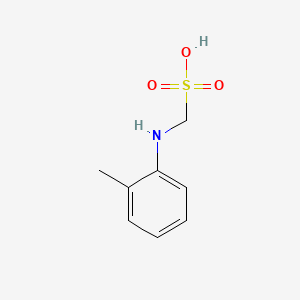
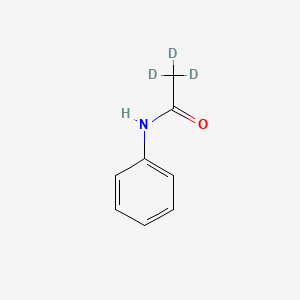
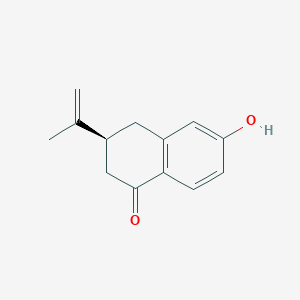
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
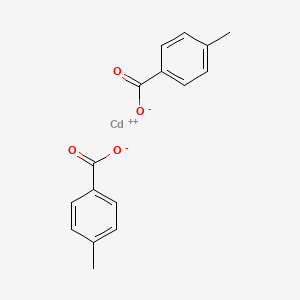
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
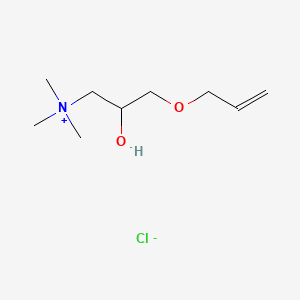
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
